molecular formula C23H20ClN3O4 B11434674 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide

3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B11434674
M. Wt: 437.9 g/mol
InChI Key: PSTQMHPDFSSZQM-UHFFFAOYSA-N
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Description

3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, a chlorophenyl group, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Furan Moiety: The furan moiety can be attached through a nucleophilic substitution reaction using furan-2-carbaldehyde and a suitable base.

    Final Coupling: The final coupling step involves the reaction of the intermediate with propanoyl chloride in the presence of a base to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan moiety, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, converting the dioxo groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C24H22ClN3O3
  • Molecular Weight : 445.90 g/mol
  • CAS Number : Not explicitly listed but can be derived from its structure.

Structural Characteristics

The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of furan and chlorophenyl groups enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds similar to 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related tetrahydroquinazoline derivatives inhibit the growth of various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to evaluate such compounds against a broad spectrum of tumor cells, demonstrating promising results in cell viability assays .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to possess:

  • Antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Antifungal properties that could be beneficial in treating fungal infections .

Anti-inflammatory Effects

The presence of specific substituents in the compound may also confer anti-inflammatory properties. Research on related compounds has shown:

  • Inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Activity TypeRelated CompoundsObserved Effects
AnticancerTetrahydroquinazoline derivativesSignificant growth inhibition in cancer cell lines
AntimicrobialQuinazoline-based compoundsEffective against various bacterial strains
Anti-inflammatorySimilar quinazoline structuresReduced levels of inflammatory markers

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Tetrahydroquinazoline coreEnhances anticancer activity
Furan ringPotentially increases bioactivity
Chlorophenyl groupContributes to antimicrobial effects

Case Study 1: Anticancer Efficacy

A study conducted by the NCI evaluated the efficacy of a series of tetrahydroquinazoline derivatives, including those structurally similar to the target compound. The results indicated:

  • A mean growth inhibition (GI) value of 15.72 µM against human tumor cells, suggesting a strong potential for development as an anticancer agent .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, several quinazoline derivatives were tested against common pathogens:

  • Compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can lead to enhanced antimicrobial properties .

Mechanism of Action

The mechanism of action of 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play a role in various biological processes.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The compound may affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(thiophen-2-yl)methyl]propanamide
  • 3-{1-[(2-bromophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide

Uniqueness

  • Structural Differences : The presence of the furan moiety in 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide distinguishes it from similar compounds with different heterocyclic groups.
  • Biological Activity : The unique combination of functional groups in this compound may result in distinct biological activities and therapeutic potential compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure

The compound features a complex structure that includes a tetrahydroquinazoline moiety and a furan substituent. The presence of the 2-chlorophenyl group is significant in enhancing its biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to the target molecule. For instance:

  • In vitro studies indicated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 1.8 µM to 4.5 µM , indicating potent activity comparable to standard chemotherapeutics like Doxorubicin .
CompoundCell LineIC50 (µM)Reference
Compound AMCF-71.8
Compound BHeLa4.5
DoxorubicinMCF-71.2

Antibacterial Activity

The antibacterial properties of the compound have also been explored:

  • In vitro assays demonstrated moderate to strong activity against Gram-positive and Gram-negative bacteria. Compounds structurally related to our target showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 µg/mL to 50 µg/mL .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli50

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects were assessed through various models:

  • In vivo studies indicated that similar compounds could reduce inflammation markers in animal models of arthritis and colitis. The administration of these compounds resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Cell Cycle Arrest : Compounds similar in structure have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The furan moiety may enhance binding affinity to enzymes involved in cancer proliferation and bacterial metabolism.

Case Studies

Recent case studies highlight the efficacy of the compound in preclinical settings:

  • A study conducted on a series of quinazoline derivatives demonstrated that modifications at the furan position significantly enhanced anticancer activity while maintaining low toxicity profiles .

Properties

Molecular Formula

C23H20ClN3O4

Molecular Weight

437.9 g/mol

IUPAC Name

3-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C23H20ClN3O4/c24-19-9-3-1-6-16(19)15-27-20-10-4-2-8-18(20)22(29)26(23(27)30)12-11-21(28)25-14-17-7-5-13-31-17/h1-10,13H,11-12,14-15H2,(H,25,28)

InChI Key

PSTQMHPDFSSZQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)Cl

Origin of Product

United States

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